5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
Description
This compound features a 4-oxo-4H-pyran core substituted with an ethoxy group at position 5 and a carboxamide linkage to a 6-methylbenzo[d]thiazole moiety. The pyran ring provides a planar scaffold, while the ethoxy group enhances solubility compared to bulkier alkoxy substituents. The benzothiazole moiety, a common pharmacophore in medicinal chemistry, may contribute to interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-13-8-22-12(7-11(13)19)15(20)18-16-17-10-5-4-9(2)6-14(10)23-16/h4-8H,3H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWVXVHWNCNPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Pyranone Formation: The next step involves the formation of the pyranone ring. This is typically done through a Knoevenagel condensation reaction between an ethyl acetoacetate and an aldehyde, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyranone derivative. This is usually achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and flow chemistry techniques .
Chemical Reactions Analysis
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, converting them to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.
DNA Interaction: The benzothiazole moiety can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The pyran ring in the target compound contrasts with thiazole () or fused thiazolo-pyrimidine systems (). Pyran derivatives often exhibit distinct electronic properties compared to nitrogen-rich heterocycles, influencing binding affinity and metabolic stability.
- Substituent Effects: The ethoxy group in the target compound may offer improved solubility over trimethoxybenzylidene () or phenyl groups ().
- Synthesis : While highlights amine coupling for carboxamide formation, the target compound’s synthesis likely requires specialized reagents for benzothiazole-amine coupling. and emphasize reflux-based condensation, a common strategy for heterocyclic assembly.
Table 2: Functional Comparisons
Key Observations:
- Bioactivity : The benzothiazole group in the target compound is associated with kinase inhibition in literature, whereas ’s pyridinyl thiazoles show explicit statistical significance in bioactivity assays. ’s pyrimidine derivatives are broadly linked to antimicrobial activity .
- Crystallinity : The fused thiazolo-pyrimidine in exhibits specific dihedral angles (80.94°) that may influence packing and stability. The target compound’s ethoxy group likely reduces crystallinity compared to trimethoxy derivatives, enhancing formulation flexibility.
Biological Activity
5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide. Its molecular formula is with a molecular weight of 342.36 g/mol. The structure features a thiazole ring, which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The thiazole ring has been associated with antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Antimicrobial Properties : Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of benzothiazole derivatives similar to this compound:
- Antibacterial Activity : A study demonstrated that benzothiazole derivatives showed superior antibacterial potency compared to traditional antibiotics such as ampicillin and streptomycin. The compounds exhibited minimal inhibitory concentrations (MICs) below 50 μg/mL against tested pathogens .
- Anticancer Potential : Research on related thiazole compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that these derivatives may inhibit tumor growth through multiple pathways .
- Neuroprotective Effects : Some studies highlighted the neuroprotective properties of thiazole derivatives in models of ischemia/reperfusion injury, showing a reduction in neuronal damage and improved outcomes in treated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
